

# Application Notes and Protocols: Synthesis of Fluoxetine via Ethyl 3-hydroxy-3-phenylpropanoate

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## Compound of Interest

**Compound Name:** *Ethyl 3-hydroxy-3-phenylpropanoate*

**Cat. No.:** *B1359866*

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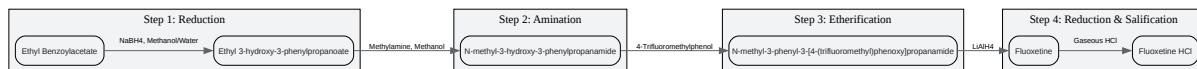
Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Fluoxetine, marketed under the trade name Prozac, is a widely recognized antidepressant classified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its synthesis has been approached through various routes, with one notable pathway involving the use of **Ethyl 3-hydroxy-3-phenylpropanoate** as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate, with a focus on the role of **Ethyl 3-hydroxy-3-phenylpropanoate**. The described multi-step synthesis offers a practical approach for laboratory-scale preparation.[3][4]

## Overall Synthesis Workflow

The synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate is a four-step process. The initial step involves the reduction of the keto group in ethyl benzoylacetate to a hydroxyl group, yielding **Ethyl 3-hydroxy-3-phenylpropanoate**. This intermediate then undergoes amidation with methylamine. The resulting N-methyl-3-hydroxy-3-phenylpropanamide is subsequently etherified, followed by a final reduction of the amide group to the secondary amine of Fluoxetine, which is then converted to its hydrochloride salt.

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Caption: Overall workflow for the synthesis of Fluoxetine HCl.

## Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of Fluoxetine hydrochloride.

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)
1	Reduction of Ethyl Benzoylacetate	Sodium borohydride (NaBH <sub>4</sub> ), Acetic acid	Methanol/Water	10-15	1-3	80-95[3][4]
2	Amination	35% Methylamine in Methanol	Methanol	Room Temperature	24	Quantitative[3]
3	Etherification	4- Trifluoromethylphenol	-	15-20	A few hours	-
4	Reduction and Salification	Lithium aluminium hydride (LiAlH <sub>4</sub> ), Gaseous HCl	Ether	Reflux	4	70-80[3][4]

## Experimental Protocols

### Step 1: Synthesis of **Ethyl 3-hydroxy-3-phenylpropanoate (X)**

This protocol details the reduction of ethyl benzoylacetate to **Ethyl 3-hydroxy-3-phenylpropanoate**.

#### Materials:

- Ethyl benzoylacetate
- Methanol
- Water

- Sodium borohydride (NaBH<sub>4</sub>)
- 1N Sodium hydroxide (NaOH)
- 50% Acetic acid
- Methylene chloride
- Anhydrous magnesium sulfate

Procedure:

- In a reaction vessel, dissolve one mole of ethyl benzoylacetate in 700 ml of methanol and 150 ml of water.[3][4]
- Prepare a solution of a molar equivalent of NaBH<sub>4</sub> in 1N NaOH.
- Cool the ethyl benzoylacetate solution to 10-15°C with stirring.
- Add the NaBH<sub>4</sub> solution dropwise to the reaction mixture, maintaining the pH between 6 and 7 by the addition of 50% acetic acid.[3][4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.[3]
- Once the reaction is complete, partially evaporate the solvent under reduced pressure.
- Dilute the remaining solution with water and extract the product with methylene chloride.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain **Ethyl 3-hydroxy-3-phenylpropanoate**. A yield of 90% can be expected.[3]

Step 2: Synthesis of N-methyl-3-hydroxy-3-phenylpropanamide (XI)

This protocol describes the amination of **Ethyl 3-hydroxy-3-phenylpropanoate** with methylamine.

## Materials:

- **Ethyl 3-hydroxy-3-phenylpropanoate** (from Step 1)
- 35% (w/w) solution of methylamine in methanol

## Procedure:

- Dissolve the **Ethyl 3-hydroxy-3-phenylpropanoate** (0.9 moles) obtained in the previous step in 250 ml of methanol.[3]
- At room temperature, add 100 ml of a 35% methylamine solution in methanol to the reaction mixture with stirring.[3]
- After 16 hours, add an additional 80 ml of the methylamine solution.[3]
- Monitor the reaction progress by TLC. The reaction should be complete after approximately 24 hours.[3]
- Evaporate the solvent to dryness to obtain a quantitative yield of N-methyl-3-hydroxy-3-phenylpropanamide, which can be used in the next step without further purification.[3]

## Step 3: Synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (XII)

This protocol outlines the etherification of the hydroxyl group.

## Materials:

- N-methyl-3-hydroxy-3-phenylpropanamide (from Step 2)
- 4-Trifluoromethylphenol
- Organic solvent (e.g., as specified in the patent, though not explicitly named in the snippet)
- Activating substances (optional)

## Procedure:

- Treat the N-methyl-3-hydroxy-3-phenylpropanamide with 4-trifluoromethylphenol in a suitable organic solvent.[3]
- Optionally, activating substances can be added.
- Maintain the temperature between 15 and 20°C.[4]
- The reaction is typically complete after a few hours, as monitored by TLC.[4]
- Upon completion, the product can be isolated by evaporating the solution to dryness and taking up the residue with boiling hexane.

#### Step 4: Synthesis of Fluoxetine (V) and its Hydrochloride Salt (I)

This final protocol details the reduction of the amide to the amine and subsequent salt formation.

#### Materials:

- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (from Step 3)
- Lithium aluminium hydride ( $\text{LiAlH}_4$ )
- Organic solvent (e.g., Ether)
- Acetone
- Ethyl acetate
- 10% Sodium hydroxide ( $\text{NaOH}$ )
- Hexane
- Gaseous Hydrogen Chloride ( $\text{HCl}$ )

#### Procedure:

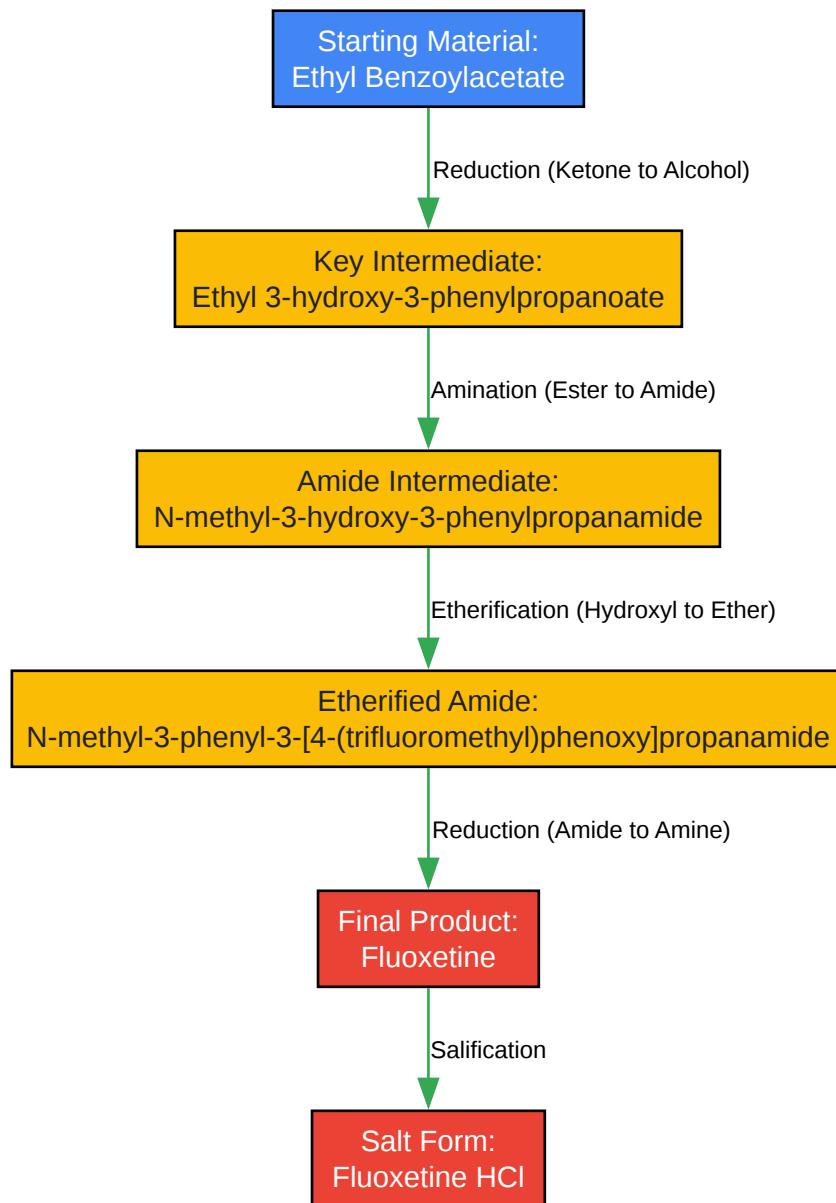
- Reduce the N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide with a metallic hydride such as  $\text{LiAlH}_4$  in an organic solvent. The molar ratio of  $\text{LiAlH}_4$  to the amide should

be between 0.7 and 0.9.[3][4]

- Reflux the reaction mixture for 4 hours.[3]
- After cooling, cautiously add a mixture of acetone and ethyl acetate to quench the excess hydride.
- Dilute the solution with 10% NaOH and extract the product twice with a 2:1 mixture of Hexane/ethyl acetate.[3][4]
- Wash the combined organic extracts with water and dry.
- Evaporate the solvent to obtain Fluoxetine base.
- Dissolve the Fluoxetine base in a small amount of ether and treat with gaseous HCl.
- Cool the solution to 4°C overnight to precipitate Fluoxetine hydrochloride.[3]
- Collect the precipitate by filtration to obtain Fluoxetine hydrochloride with a yield of 70-80%.  
[3][4]

## Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of Fluoxetine.

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Caption: Logical progression of the synthesis of Fluoxetine HCl.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The yields and reaction times are based on published data and may vary.

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